7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure features a pyrazolo[1,5-a]pyrimidine core with various substituents, including an ethylpiperazine group, a methyl group, a phenyl group, and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and pyrimidine precursors under acidic or basic conditions.
Introduction of the substituents: The ethylpiperazine, methyl, phenyl, and propyl groups can be introduced through various substitution reactions, such as alkylation or acylation, using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as anticancer, antibacterial, and antifungal properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to study cellular processes and pathways.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
7-(4-Methylpiperazin-1-yl)-5-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has similar structural features but different substituents, leading to distinct biological activities.
5-Chloro-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: Another related compound with antibacterial activity.
Uniqueness
7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents, which confer distinct biological properties and potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-4-9-19-16-20(26-14-12-25(5-2)13-15-26)27-22(23-19)21(17(3)24-27)18-10-7-6-8-11-18/h6-8,10-11,16H,4-5,9,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQJOTNLUYCCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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